(7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
(7-Ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring The presence of an ethoxy group at the 7th position and a methyl group at the 4th position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylumbelliferone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(7-Ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted chromen-2-one compounds.
Scientific Research Applications
Chemistry
In chemistry, (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Chromen-2-one derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Researchers investigate the biological effects of this compound to identify potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals targeting various diseases. Studies focus on its efficacy, safety, and mechanism of action in treating specific medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are conducted to elucidate the precise molecular mechanisms and identify the key targets involved in its biological activity.
Comparison with Similar Compounds
Similar Compounds
(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid: This compound differs by having a hydroxy group instead of an ethoxy group.
(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid: This compound has a methyl group at the 7th position instead of an ethoxy group.
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: This compound is a hybrid of chromen-2-one and ferulic acid.
Uniqueness
The uniqueness of (7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(7-ethoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-18-9-4-5-10-8(2)11(7-13(15)16)14(17)19-12(10)6-9/h4-6H,3,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBHAKXOUAOIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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